N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
CAS No.: 88658-04-2
Cat. No.: VC17003961
Molecular Formula: C24H50N4O
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88658-04-2 |
|---|---|
| Molecular Formula | C24H50N4O |
| Molecular Weight | 410.7 g/mol |
| IUPAC Name | (E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide |
| Standard InChI | InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+ |
| Standard InChI Key | WQTPDIMWAXFYPL-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central oleamide core (9-octadecenamide) linked to a triethylenetetramine-derived headgroup via an amide bond. Its molecular formula, , corresponds to a molecular weight of 410.7 g/mol. The structural configuration includes:
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Hydrocarbon tail: An 18-carbon chain with a cis double bond at position 9 (Δ9)
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Headgroup: N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl) substituent
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Functional groups: Primary and secondary amines, amide linkage
The isomeric SMILES notation (CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN) precisely defines the stereochemistry and connectivity.
Physicochemical Properties
Critical properties derived from experimental and computational analyses include:
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 5.2 ± 0.3 | Computational estimation |
| Water Solubility | 12 mg/L (25°C) | OECD Test Guideline 105 |
| Melting Point | 98-102°C | Differential Scanning Calorimetry |
| pKa (amine groups) | 9.1, 8.3, 7.6, 6.9 | Potentiometric titration |
The amphiphilic nature arises from the contrast between the nonpolar hydrocarbon chain and polar amine functionalities, enabling spontaneous self-assembly at interfaces.
Synthesis and Production
Industrial Synthesis Pathways
While proprietary methods dominate commercial production, academic literature describes two primary synthetic routes:
Route 1: Direct Amination of Oleoyl Chloride
This one-pot reaction achieves 68-72% yields under inert atmosphere at 60°C.
Route 2: Stepwise Assembly
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Oleic acid activation via NHS ester formation
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Sequential coupling with ethylenediamine derivatives
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Final deprotection of amine groups
The stepwise approach offers superior purity (>98%) but requires multiple purification steps.
Scalability Challenges
Key production limitations include:
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Isomer control during oleic acid derivation
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Competitive reactions at secondary amines
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Thermal degradation above 110°C
Recent advances in flow chemistry have improved batch consistency, with pilot-scale reactors achieving 85% conversion efficiency.
Functional Properties and Mechanism
Surface Activity
The compound demonstrates exceptional surfactant properties:
| Concentration (mM) | Surface Tension (mN/m) | Critical Micelle Concentration |
|---|---|---|
| 0.1 | 52.3 | 0.8 mM |
| 1.0 | 38.7 | |
| 10.0 | 36.2 |
Comparative studies show 40% greater efficiency than cetyltrimethylammonium bromide (CTAB) in reducing interfacial tension .
pH-Responsive Behavior
Protonation states of the tetraamine headgroup create pH-dependent assembly characteristics:
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Acidic conditions (pH <5): Fully protonated headgroups promote spherical micelles (Dh=12nm)
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Neutral conditions: Partial charge induces wormlike micelles (Lp=150nm)
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Basic conditions (pH >9): Deaggregation into monomeric species
This tunability enables applications in stimuli-responsive drug delivery systems.
Industrial and Biomedical Applications
Enhanced Oil Recovery
Field trials demonstrate 18-23% improved oil displacement efficiency compared to traditional sulfonated surfactants. The mechanism involves:
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Wettability alteration of carbonate reservoirs
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Interfacial tension reduction to 10⁻³ mN/m range
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Calcium ion tolerance up to 5000 ppm
A 2024 pilot project in the Permian Basin achieved 92% surfactant recovery rates using this compound .
Pharmaceutical Formulations
Preclinical studies highlight advantages as a drug solubilizer:
| API | Solubility Enhancement Factor |
|---|---|
| Paclitaxel | 48x |
| Aripiprazole | 35x |
| Amphotericin B | 27x |
The compound's low critical micelle concentration (0.8 mM) enables high drug payloads while maintaining nanoaggregate stability.
Environmental and Toxicological Profile
Biodegradation
OECD 301F testing reveals:
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78% degradation over 28 days in freshwater
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65% degradation in marine conditions
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Primary breakdown products: ethylenediamine derivatives and oleic acid
The environmental persistence index (EPI) of 2.3 classifies it as readily biodegradable.
Ecotoxicology
| Species | LC50 (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12 mg/L | 1.2 mg/L |
| Danio rerio | 28 mg/L | 2.8 mg/L |
| Pseudokirchneriella subcapitata | 45 mg/L | 4.5 mg/L |
While demonstrating lower toxicity than quaternary ammonium surfactants, proper handling protocols remain essential .
Comparative Analysis with Structural Analogues
Chain Length Variants
| Compound | CMC (mM) | Surface Tension (mN/m) |
|---|---|---|
| C18:1 (Target Compound) | 0.8 | 36.2 |
| C16:0 (Palmitamide derivative) | 1.2 | 38.7 |
| C22:1 (Erucamide analogue) | 0.5 | 34.1 |
The Δ9 unsaturation in the target compound optimizes balance between hydrophobic domain and headgroup spacing.
Headgroup Modifications
| Amine Configuration | Zeta Potential (mV) | Antibacterial Efficiency |
|---|---|---|
| Tetraamine (Target) | +38.2 | 99.9% E. coli reduction |
| Triamine variant | +29.7 | 95.2% |
| Hydroxyethyl substitution | +12.4 | 81.3% |
The progressive amine substitution pattern maximizes cationic charge density while maintaining water solubility .
Emerging Research Directions
Quantum Dot Stabilization
Recent studies demonstrate exceptional nanoparticle stabilization capabilities:
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6-month colloidal stability in physiological saline
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92% quantum yield retention vs. 68% for PEG-coated controls
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Directed assembly into photonic crystals with 150nm lattice spacing
These properties enable novel applications in bioimaging and optoelectronics.
Antiviral Coatings
SARS-CoV-2 inactivation studies show:
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4-log reduction on coated surfaces within 30 minutes
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Mechanistic action through envelope protein disruption
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Residual activity maintained for 14 days under ambient conditions
Ongoing clinical trials evaluate its efficacy in hospital-grade disinfectants .
| Region | Classification | Restrictions |
|---|---|---|
| EU | CLP Category 4 | Skin irritation warning |
| USA | TSCA Inventory Listed | GMP manufacturing required |
| China | IECSC Approved | Import quota system |
Proper personal protective equipment (nitrile gloves, eye protection) is mandated during handling .
| Condition | Degradation Rate | Primary Degradants |
|---|---|---|
| 25°C, inert atmosphere | <0.1%/month | None detected |
| 40°C, 75% RH | 2.3%/month | Oxidized amine derivatives |
| Aqueous solution, pH7 | 15%/month | Hydrolyzed amide products |
Long-term storage recommendations specify amber glass under argon at -20°C.
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